Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate
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Overview
Description
Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of decyloxybenzoyl groups attached to a heptanedioate backbone, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate typically involves the esterification of 4-(decyloxy)benzoic acid with heptanedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate can undergo oxidation reactions, particularly at the decyloxybenzoyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the ester functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate is used as a precursor in the synthesis of liquid crystal polymers and other advanced materials. Its unique structure allows for the formation of materials with specific optical and mechanical properties.
Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and other biochemical reactions. Its stability and well-defined structure make it suitable for various experimental setups.
Medicine: While not directly used as a drug, this compound can serve as a scaffold for the development of new pharmaceutical compounds. Its ester groups can be modified to introduce bioactive functionalities.
Industry: In the industrial sector, this compound is utilized in the production of high-performance coatings, adhesives, and other specialty chemicals. Its ability to form stable films and coatings makes it valuable in various applications.
Mechanism of Action
The mechanism of action of Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate primarily involves its interaction with specific molecular targets through its ester and aromatic groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which contribute to its overall chemical behavior. The pathways involved may include ester hydrolysis, aromatic substitution, and other common organic reactions.
Comparison with Similar Compounds
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) heptanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) heptanedioate
Comparison:
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) heptanedioate: This compound has longer alkyl chains compared to Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate, which can affect its solubility and melting point.
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) heptanedioate: With dodecyloxy groups, this compound exhibits different physical properties, such as increased hydrophobicity and altered thermal stability.
Uniqueness: this compound stands out due to its specific alkyl chain length, which provides a balance between solubility and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
918626-38-7 |
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Molecular Formula |
C53H68O10 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
bis[4-(4-decoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C53H68O10/c1-3-5-7-9-11-13-15-20-40-58-44-28-24-42(25-29-44)52(56)62-48-36-32-46(33-37-48)60-50(54)22-18-17-19-23-51(55)61-47-34-38-49(39-35-47)63-53(57)43-26-30-45(31-27-43)59-41-21-16-14-12-10-8-6-4-2/h24-39H,3-23,40-41H2,1-2H3 |
InChI Key |
CNGNOBHPQRUZMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCC |
Origin of Product |
United States |
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